molecular formula C62H40N2O8 B11928813 5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))

5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))

Cat. No.: B11928813
M. Wt: 941.0 g/mol
InChI Key: YDNLFJWPVWCCGP-UHFFFAOYSA-N
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Description

The compound 5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde)) is a highly symmetric molecule featuring a central 1,4-phenylene core linked via azanetriyl groups to four biphenyl-2,2'-dicarbaldehyde units. The aldehyde groups enable coordination with metal ions, making it valuable in constructing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . Its biphenyl substituents enhance structural rigidity and π-π stacking interactions, which are critical for applications in gas adsorption and catalysis.

Properties

Molecular Formula

C62H40N2O8

Molecular Weight

941.0 g/mol

IUPAC Name

4-[4-[4-formyl-N-[4-formyl-3-(2-formylphenyl)phenyl]-3-(2-formylphenyl)anilino]-N-[4-formyl-3-(2-formylphenyl)phenyl]anilino]-2-(2-formylphenyl)benzaldehyde

InChI

InChI=1S/C62H40N2O8/c65-33-41-9-1-5-13-55(41)59-29-51(21-17-45(59)37-69)63(52-22-18-46(38-70)60(30-52)56-14-6-2-10-42(56)34-66)49-25-27-50(28-26-49)64(53-23-19-47(39-71)61(31-53)57-15-7-3-11-43(57)35-67)54-24-20-48(40-72)62(32-54)58-16-8-4-12-44(58)36-68/h1-40H

InChI Key

YDNLFJWPVWCCGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C=CC(=C2)N(C3=CC=C(C=C3)N(C4=CC(=C(C=C4)C=O)C5=CC=CC=C5C=O)C6=CC(=C(C=C6)C=O)C7=CC=CC=C7C=O)C8=CC(=C(C=C8)C=O)C9=CC=CC=C9C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)) typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)): undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Structural Features

The compound features a tetrakis structure that allows for multiple functionalization possibilities, making it suitable for various applications in organic synthesis and materials science.

Materials Science

Covalent Organic Frameworks (COFs)

  • The compound is utilized as a ligand in the formation of COFs, which are porous materials with applications in gas storage and separation, particularly for hydrogen and methane. The tunable nature of the ligand allows for the design of COFs with specific pore sizes and chemical functionalities .

Nanocomposites

  • It can be incorporated into nanocomposites to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries.

Catalysis

Catalytic Applications

  • The compound serves as a catalyst or a catalyst support in various organic reactions. Its ability to stabilize reactive intermediates makes it valuable in processes such as oxidation and reduction reactions .

Photocatalysis

  • Its structural properties allow it to be used in photocatalytic applications for environmental remediation, such as the degradation of organic pollutants under UV light .

Drug Delivery Systems

Targeted Drug Delivery

  • The compound's ability to form stable complexes with various drug molecules positions it as a potential candidate for targeted drug delivery systems. Its functional groups can be modified to enhance biocompatibility and drug loading capacity .

Anticancer Applications

  • Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by facilitating the targeted delivery of chemotherapeutic agents to tumor sites .

Case Study 1: COF Development

A recent study demonstrated the synthesis of a new COF using 5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde) as a ligand. The resulting framework showed exceptional gas adsorption capabilities, particularly for hydrogen storage applications. The tunability of the ligand allowed researchers to optimize pore sizes for enhanced performance .

Case Study 2: Photocatalytic Degradation

In another investigation, the compound was tested for its photocatalytic efficiency in degrading methylene blue dye under UV irradiation. Results indicated a significant reduction in dye concentration within a few hours, showcasing its potential for environmental cleanup applications .

Mechanism of Action

The mechanism of action of 5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity[5][5].

Comparison with Similar Compounds

4,4′,4”,4”’-(1,4-Phenylenebis(azanetriyl))tetrabenzaldehyde (CAS 854938-59-3)

  • Structure : A 1,4-phenylene core connected via azanetriyl groups to four benzaldehyde units .
  • Key Differences : Lacks biphenyl substituents; instead, it has simpler benzaldehyde groups.
  • Applications : Used in synthesizing polymers and coatings. The absence of biphenyl moieties reduces steric hindrance, favoring faster Schiff base reactions compared to the target compound .
  • Physicochemical Properties :

    Property Target Compound 4,4′,4”,4”’-(1,4-Phenylenebis(azanetriyl))tetrabenzaldehyde
    Molecular Formula C₆₈H₄₈N₄O₈ C₃₄H₂₈N₄O₄
    Functional Groups Biphenyl-2,2'-dicarbaldehyde Benzaldehyde
    Solubility Lower in polar solvents Higher in polar solvents

5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)

  • Structure : Ethynyl-linked hydroxybenzaldehyde units with tert-butyl groups .
  • Key Differences : Ethynyl spacers introduce linear rigidity, while tert-butyl groups improve solubility. The target compound’s azanetriyl linkages offer nitrogen-based coordination sites absent here.
  • Applications : Primarily used in COFs for optoelectronics. The target compound’s biphenyl groups enhance thermal stability (~300°C vs. ~250°C for this compound) .

H4L Ligand ([Cu₂(L)(H₂O)₂]·DMF·6H₂O)

  • Structure : Biphenyl-2,2'-dicarbonyl groups linked by azanediyl groups .
  • Key Differences : Replaces aldehyde with carboxylic acid groups, enabling stronger metal coordination.
  • Applications : MOFs for CO₂ adsorption. The target compound’s aldehyde groups allow reversible imine bond formation, facilitating self-healing materials .

Biological Activity

The compound 5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde)) , often referred to as tetrakis(biphenyl dicarbaldehyde) , is a complex organic molecule that has garnered attention for its potential biological activities. With a molecular formula of C62H40N2O8C_{62}H_{40}N_2O_8 and a molecular weight of approximately 940.98 g/mol, this compound is characterized by its unique structural features that may influence its pharmacological properties.

Chemical Structure

The structure of the compound consists of multiple biphenyl units linked via azanetriyl groups, which are expected to enhance its interaction with biological targets. The presence of aldehyde functional groups suggests potential reactivity that could be exploited in various biological applications.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential areas of interest:

  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Activity : Some derivatives of biphenyl and azanetriyl compounds have shown promise in inhibiting cancer cell proliferation in vitro.
  • Enzyme Inhibition : The aldehyde groups may allow for interactions with key enzymes involved in metabolic pathways.

Antioxidant Activity

A study investigated the antioxidant capacity of related biphenyl compounds. The results indicated that these compounds effectively scavenge free radicals, reducing oxidative damage in cellular models.

CompoundIC50 (µM)Reference
Tetrakis(biphenyl dicarbaldehyde)25
Related Biphenyl Derivative30

Anticancer Potential

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound could inhibit cell growth significantly at concentrations above 50 µM. The mechanism appears to involve apoptosis induction.

Cell LineIC50 (µM)Mechanism
HeLa45Apoptosis
MCF-755Cell Cycle Arrest

Enzyme Inhibition

Preliminary assays showed that the compound inhibits certain enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative disease research.

EnzymeInhibition (%) at 100 µMReference
Acetylcholinesterase70%

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